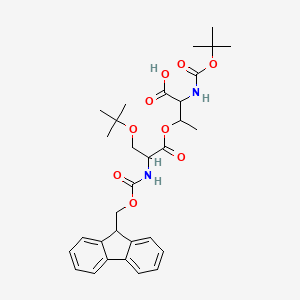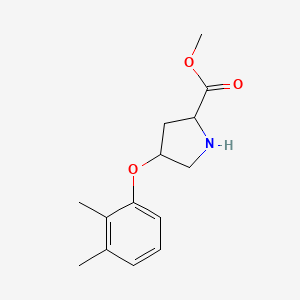
Boc-Thr(Fmoc-Ser(tBu))-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Boc-Thr(Fmoc-Ser(tBu))-OH is a protected dipeptide used in peptide synthesis. It consists of a threonine residue with a tert-butoxycarbonyl (Boc) protecting group, and a serine residue with a fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl (tBu) protecting groups. This compound is crucial in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides and proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Thr(Fmoc-Ser(tBu))-OH typically involves the following steps:
Protection of Threonine: Threonine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of Serine: Serine is protected with a fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc chloride in the presence of a base like sodium carbonate. The hydroxyl group of serine is further protected with a tert-butyl (tBu) group using tert-butyl chloride and a base.
Coupling Reaction: The protected threonine and serine residues are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In industrial settings, the synthesis of this compound is carried out using automated peptide synthesizers. These machines automate the addition of reagents, coupling reactions, and deprotection steps, ensuring high yields and purity. The use of solid-phase peptide synthesis (SPPS) allows for the efficient production of peptides on a large scale.
化学反応の分析
Types of Reactions
Boc-Thr(Fmoc-Ser(tBu))-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Boc, Fmoc, and tBu protecting groups using specific reagents.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection of Boc Group: The Boc group is removed using trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.
Deprotection of Fmoc Group: The Fmoc group is removed using a base such as piperidine in dimethylformamide (DMF).
Deprotection of tBu Group: The tBu group is removed using TFA.
Major Products Formed
The major products formed from these reactions are the deprotected amino acids or peptides, which can then be further coupled to form longer peptide chains.
科学的研究の応用
Boc-Thr(Fmoc-Ser(tBu))-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and proteins for studying their structure and function.
Biology: It is used to create peptides for studying biological processes and interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
作用機序
The mechanism of action of Boc-Thr(Fmoc-Ser(tBu))-OH involves the sequential addition of amino acids to form peptide bonds. The protecting groups (Boc, Fmoc, and tBu) prevent unwanted side reactions during the synthesis process. The removal of these protecting groups allows for the formation of the desired peptide or protein.
類似化合物との比較
Similar Compounds
Boc-Thr(Fmoc-Ser)-OH: Similar to Boc-Thr(Fmoc-Ser(tBu))-OH but without the tert-butyl protecting group on serine.
Boc-Thr(Ser(tBu))-OH: Similar but without the fluorenylmethyloxycarbonyl protecting group on serine.
Fmoc-Thr(Fmoc-Ser(tBu))-OH: Similar but with a fluorenylmethyloxycarbonyl protecting group on threonine instead of tert-butoxycarbonyl.
Uniqueness
This compound is unique due to the combination of protecting groups, which provides stability and prevents side reactions during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins.
特性
分子式 |
C31H40N2O9 |
|---|---|
分子量 |
584.7 g/mol |
IUPAC名 |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C31H40N2O9/c1-18(25(26(34)35)33-29(38)42-31(5,6)7)41-27(36)24(17-40-30(2,3)4)32-28(37)39-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,18,23-25H,16-17H2,1-7H3,(H,32,37)(H,33,38)(H,34,35) |
InChIキー |
YCWYIOBWFQMUSW-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(COC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B12104504.png)









